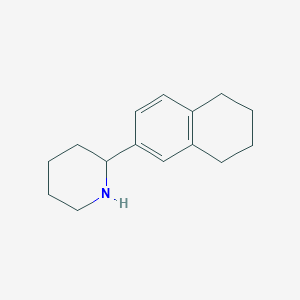

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine

Description

BenchChem offers high-quality 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-6-13-11-14(9-8-12(13)5-1)15-7-3-4-10-16-15/h8-9,11,15-16H,1-7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKAZMRIWDLEOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CC3=C(CCCC3)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Tetrahydronaphthalenyl-piperidine Derivatives: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrahydronaphthalenyl-piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a wide array of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to engage in various non-covalent interactions make it a valuable component in the design of molecules targeting the central nervous system (CNS) and other biological systems. When coupled with the lipophilic and structurally rigid tetrahydronaphthalene (tetralin) moiety, the resulting hybrid scaffold offers a unique combination of properties that can be exploited for fine-tuning pharmacological activity.[3]

Derivatives of this class have shown promise as potent and selective ligands for various receptors, including opioid and sigma (σ₁) receptors, highlighting their potential in pain management, neurodegenerative diseases, and other CNS disorders.[3][4] This guide will provide a detailed exploration of the chemical and pharmacological landscape of these compelling molecules.

Synthesis of Tetrahydronaphthalenyl-piperidine Derivatives

The synthesis of tetrahydronaphthalenyl-piperidine derivatives can be achieved through several strategic approaches, primarily focusing on the formation of the carbon-nitrogen bond linking the two core structures. The choice of synthetic route often depends on the desired substitution pattern on both the tetralin and piperidine rings.

Reductive Amination: A Cornerstone Strategy

A prevalent and versatile method for constructing the C-N bond is through reductive amination. This typically involves the reaction of a tetralone (a ketone derivative of tetralin) with a piperidine derivative, or a piperidinone with a tetralinylamine, in the presence of a reducing agent.

Experimental Protocol: General Reductive Amination

-

Reactant Preparation: Dissolve equimolar amounts of the appropriate tetralone (e.g., 6-methoxy-2-tetralone) and piperidine derivative in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Imine Formation: Add a dehydrating agent, like sodium sulfate or molecular sieves, to facilitate the formation of the iminium intermediate. Stir the reaction mixture at room temperature for 1-2 hours.

-

Reduction: Introduce a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture. STAB is often preferred due to its milder nature and tolerance of slightly acidic conditions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Flow of Reductive Amination

Caption: Reductive amination workflow for synthesizing tetrahydronaphthalenyl-piperidines.

N-Alkylation and Other C-N Bond Forming Reactions

Alternative synthetic strategies include the N-alkylation of a piperidine with a suitable tetralin-based electrophile, such as a tetralinylmethyl halide. Other advanced methods like the aza-Prins cyclization can also be employed for constructing the piperidine ring with a tetralin moiety already in place.[5]

Pharmacological Applications and Structure-Activity Relationships (SAR)

The tetrahydronaphthalenyl-piperidine scaffold has been extensively explored for its interaction with various biological targets. The following sections highlight key areas of research and the associated SAR.

Opioid Receptor Ligands

A significant body of research has focused on developing tetrahydronaphthalenyl-piperidine derivatives as potent and selective opioid receptor ligands.[4] These compounds have been investigated for their potential as analgesics with improved side-effect profiles compared to traditional opioids.[6]

Structure-Activity Relationship Insights for Opioid Receptor Affinity:

-

Substitution on the Tetralin Ring: The position and nature of substituents on the aromatic portion of the tetralin ring can significantly influence binding affinity and selectivity for µ (mu) and δ (delta) opioid receptors. For instance, a hydroxyl group at the 5-position of the tetralin ring has been shown to enhance µ-opioid receptor binding.[7]

-

Piperidine Substitution: Modifications to the piperidine ring, such as the introduction of substituents at the 3 and 4-positions, can modulate receptor selectivity and functional activity (agonist vs. antagonist).[6][8]

-

Linker Length and Composition: The length and nature of the linker connecting the tetralin and piperidine moieties can impact receptor affinity and selectivity.

| Compound Class | Key Structural Features | Target Receptor(s) | Observed Activity | Reference |

| 5-Substituted (tetrahydronaphthalen-2-yl)methyl-N-phenyl-N-(piperidin-4-yl)propionamides | Varied substituents at the 5-position of the tetralin ring. | µ and δ opioid receptors | High µ-opioid receptor affinity and selectivity. | [4][7] |

| N-[(tetralin-1-yl)alkyl]piperidines | Varied alkyl linker length and piperidine substitutions. | σ₁ and 5-HT₁ₐ receptors | High affinity for σ₁ receptors, with some analogues also showing high 5-HT₁ₐ affinity. | [3] |

Sigma (σ₁) Receptor Ligands

Substituted N-[(tetralin-1-yl)alkyl]piperidines have been identified as potent and selective σ₁ receptor ligands.[3] The σ₁ receptor is a unique intracellular chaperone protein implicated in various neurological and psychiatric disorders.

SAR for Sigma-1 Receptor Affinity:

-

Piperidine Ring Substitution: The presence of specific substituents on the piperidine ring, such as 3,3-dimethyl groups, has been shown to result in high σ₁ affinity.[3]

-

Alkyl Linker Length: The length of the alkyl chain connecting the tetralin and piperidine rings plays a crucial role in σ₁ receptor binding. A propyl or butyl linker often results in optimal affinity.[3]

-

Aromatic Ring Substitution: Methoxy substitution on the tetralin ring can also influence σ₁ receptor affinity.[3]

Signaling Pathway Modulation by a Hypothetical Tetralinyl-piperidine Ligand

Caption: Potential mechanism of action for a tetralinyl-piperidine ligand.

Future Directions and Conclusion

The tetrahydronaphthalenyl-piperidine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this chemical class allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties. Future research in this area will likely focus on:

-

Elucidating Detailed Mechanisms of Action: Moving beyond receptor binding to understand the downstream signaling pathways modulated by these compounds.

-

Exploring New Therapeutic Areas: Investigating the potential of these derivatives in a broader range of diseases, including cancer and inflammatory disorders, where piperidine-containing molecules have shown promise.[2][9]

-

Optimizing Pharmacokinetic and Pharmacodynamic Properties: Enhancing drug-like properties such as solubility, metabolic stability, and oral bioavailability to advance promising candidates toward clinical development.

References

-

Deekonda, S., et al. (2016). Design, synthesis, and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2-yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry Letters, 26(2), 653-657. Available at: [Link]

-

Berardi, F., et al. (1998). Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives. Journal of Medicinal Chemistry, 41(15), 2754-2763. Available at: [Link]

-

Laughlin, G. A., et al. (2013). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Medicinal Chemistry Letters, 4(11), 1079-1083. Available at: [Link]

-

Krasavin, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1393. Available at: [Link]

-

Wen, J., et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3548-3564. Available at: [Link]

-

Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. Available at: [Link]

-

Deekonda, S., et al. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. Bioorganic & Medicinal Chemistry, 23(18), 6185-6194. Available at: [Link]

-

Gleason, J. G., et al. (1982). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. Journal of Medicinal Chemistry, 25(10), 1181-1186. Available at: [Link]

-

RSC Publishing. (n.d.). Nitrile stabilized synthesis of pyrrolidine and piperidine derivatives via tandem alkynyl aza-Prins–Ritter reactions. Organic & Biomolecular Chemistry. Available at: [Link]

-

Koyiri, K., & Naidu, S. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 13(1), 314-319. Available at: [Link]

-

ResearchGate. (2015). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. Available at: [Link]

-

International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). Available at: [Link]

-

ResearchGate. (2019). Synthesis, tumor inhibitory and antioxidant activity of new polyfunctionally 2-substituted 5,6,7,8-tetrahydronaphthalene derivatives containing pyridine, thioxopyridine and pyrazolopyridine moieties. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

Pharmacology of tetrahydronaphthalene-substituted piperidines

An In-Depth Technical Guide to the Pharmacology of Tetrahydronaphthalene-Substituted Piperidines

Executive Summary

The tetrahydronaphthalene-piperidine scaffold represents a privileged structural motif in modern medicinal chemistry, giving rise to a diverse range of pharmacologically active agents. This guide provides a comprehensive technical overview of this chemical class, synthesizing current knowledge for researchers, scientists, and drug development professionals. We delve into the core pharmacology, focusing on the structure-activity relationships (SAR) that govern their interactions with key central nervous system (CNS) targets, including opioid, dopamine, and sigma receptors. Furthermore, this document explores emerging applications, such as their role as novel antitubercular agents. By integrating detailed experimental protocols, data-driven insights, and visual schematics, this guide aims to serve as an authoritative resource for the continued exploration and optimization of tetrahydronaphthalene-substituted piperidines as next-generation therapeutics.

Introduction: A Scaffold of Therapeutic Promise

The fusion of a tetrahydronaphthalene moiety with a piperidine ring creates a conformationally constrained and sterically defined scaffold that has proven highly effective for targeting a variety of biological receptors. Piperidine and its derivatives are among the most prevalent heterocyclic structures found in pharmaceuticals, valued for their synthetic tractability and their ability to influence physicochemical properties like solubility and bioavailability.[1][2] The tetrahydronaphthalene component provides a rigid, lipophilic anchor that can be strategically substituted to achieve high-affinity interactions within receptor binding pockets.

This combination has led to the development of potent ligands for several important receptor families. Initial research has heavily focused on CNS disorders, leveraging the scaffold's ability to interact with opioid receptors for pain management and dopamine receptors for neurological and psychiatric conditions.[3][4] More recently, the versatility of this chemical class has been demonstrated through the discovery of derivatives with potent activity against Mycobacterium tuberculosis.[5]

Core Pharmacology and Mechanisms of Action

The pharmacological profile of tetrahydronaphthalene-substituted piperidines is largely dictated by the specific substitution patterns on both the tetrahydronaphthalene and piperidine rings, as well as the nature of the linker connecting them.

Opioid Receptor Modulation

A significant body of research has focused on developing tetrahydronaphthalene-piperidine derivatives as potent opioid receptor ligands, particularly as agonists for the μ-opioid receptor (MOR), a primary target for analgesia.[6][7] These efforts are driven by the need for novel analgesics with improved side-effect profiles compared to traditional opioids like morphine.[6]

SAR studies have revealed critical insights into the molecular determinants of MOR affinity and selectivity. Research based on the 4-anilidopiperidine scaffold, a core structure in potent synthetic opioids like fentanyl, has been particularly fruitful.[3][7]

-

Substitution on the Tetrahydronaphthalene Ring : Modifications at the 5-position of the tetrahydronaphthalene ring have a profound impact on activity. A hydroxyl (-OH) substitution at this position can lead to excellent binding affinities (in the low nanomolar range) and remarkable selectivity (up to 1000-fold or more) for the μ-opioid receptor over the δ-opioid receptor.[6][8] For instance, ligand 20 in a study by Deekonda et al. showed a K_i value of 2 nM for the MOR with over 5000-fold selectivity.[3][9] In contrast, amino or amide substitutions at the same position generally result in moderate to good binding affinity.[6][8]

-

Piperidine Connectivity : The point of attachment to the piperidine ring is crucial. Analogues based on N-phenyl-N-(piperidin-4-yl)propionamide often exhibit higher affinity than their N-phenyl-N-(piperidin-2-yl)propionamide counterparts.[3][6] Furthermore, the presence of a methylene linker between the piperidine ring and other moieties can influence binding affinity, with direct attachment sometimes favoring stronger interactions.[3]

-

Substituents on the N-phenyl Group : The electronic properties of substituents on the N-phenyl ring of the anilidopiperidine core also modulate activity, though this has been explored to a lesser extent for the tetrahydronaphthalene series.[3]

Below is a diagram illustrating the key SAR findings for μ-opioid receptor agonists.

A critical aspect of drug development is the translation of in vitro findings to in vivo efficacy. Interestingly, some tetrahydronaphthalene-piperidine derivatives with high MOR binding affinity and moderate in vitro functional activity (e.g., in Guinea Pig Ileum assays) have shown low efficacy in in vivo pain models.[3][9] This highlights potential challenges related to pharmacokinetics (e.g., metabolic instability) or pharmacodynamics (e.g., engagement of specific signaling pathways) that require further optimization.[3]

Dopaminergic System Interactions

The tetrahydronaphthalene scaffold is also a component of ligands targeting dopamine receptors, particularly the D2 and D3 subtypes, which are implicated in various CNS disorders including psychosis, Parkinson's disease, and substance abuse.[4][10]

Monohydroxylated 2-aminotetralin derivatives, which share the core tetrahydronaphthalene structure, have been identified as potent dopamine receptor agonists.[4] Specifically, 5-hydroxy-2-dipropylamino-1,2,3,4-tetrahydronaphthalene was found to be a more potent dopamine agonist than apomorphine.[4] Further studies on iodinated 2-aminotetralins revealed compounds with high affinity for D3 receptors. For example, 5-OH-PIPAT demonstrated the highest D3 binding affinity (K_i = 0.99 nM) among a series of tested derivatives, along with good selectivity over other receptors.[11] The development of selective D3 ligands is of significant interest for treating addiction and other neuropsychiatric disorders.[10]

Sigma Receptor Affinity

Several N-[ω-(tetralin-1-yl)alkyl]piperidine derivatives have been synthesized and evaluated for their affinity at sigma (σ) receptors.[12][13] These studies found that many compounds in this class exhibit high to "superpotent" affinity for σ1 receptors, with some reaching sub-nanomolar K_i values.[12] For example, 3,3-dimethyl-1-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propyl] piperidine showed a K_i of 0.4 nM.[12][13] The σ1 receptor is a unique intracellular chaperone protein involved in cellular stress responses and neuronal signaling, making it a target for neurodegenerative diseases and psychiatric conditions.

Antimycobacterial Activity

Expanding beyond CNS targets, tetrahydronaphthalene amides (THNAs) have emerged as a novel class of inhibitors against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis.[5] These compounds have been shown to be selective and potent inhibitors of the mycobacterial ATP synthase.[5] SAR studies in this area have focused on optimizing substituents on both the tetrahydronaphthalene core and an associated heterocyclic linker to improve potency (MIC90 <1 μg/mL for some analogues) and pharmacokinetic properties, such as reducing hERG liability and improving metabolic clearance compared to existing drugs.[5]

Pharmacokinetics and ADME Considerations

The translation of potent ligands into viable drug candidates depends heavily on their pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). For CNS-targeted drugs, the ability to cross the blood-brain barrier is paramount. The lipophilic nature of the tetrahydronaphthalene scaffold can aid in this but may also lead to poor aqueous solubility and reduced bioavailability.[10]

Strategies to improve these properties include the introduction of more hydrophilic functionalities into the molecule.[10] For piperidine-containing compounds, metabolism is a key consideration, and understanding potential herb-drug interactions is also important, as compounds like piperine can inhibit metabolic enzymes such as CYP3A.[14] While detailed pharmacokinetic data for many tetrahydronaphthalene-piperidine derivatives are not extensively published, the discrepancy between high in vitro affinity and low in vivo efficacy in some opioid ligands underscores the need for early and thorough ADME profiling in the drug discovery process.[3][9]

Key Experimental Protocols

The following sections provide standardized, step-by-step methodologies for the synthesis and evaluation of tetrahydronaphthalene-substituted piperidines, reflecting common practices in the field.

General Synthetic Protocol for 4-Anilidopiperidine Derivatives

This protocol outlines a common multi-step synthesis for creating 5-substituted (tetrahydronaphthalen-2-yl)methyl N-phenyl-N-(piperidin-4-yl)propionamide derivatives, adapted from published literature.[3]

Step 1: Reductive Amination

-

Dissolve the desired substituted aniline (1.0 eq) and 1-benzylpiperidin-4-one (1.1 eq) in dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution under an inert atmosphere (e.g., argon).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted 4-aminopiperidine intermediate.

Step 2: Acylation

-

Dissolve the amine intermediate from Step 1 (1.0 eq) in dichloromethane.

-

Add a base, such as triethylamine (1.5 eq), to the solution and cool to 0°C.

-

Add propionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the acylated product.

Step 3: N-Debenzylation

-

Dissolve the N-benzylpiperidine product from Step 2 (1.0 eq) in dichloroethane.

-

Add 1-chloroethyl chloroformate (1.2 eq) at 0°C.

-

Stir at room temperature for 1 hour, then heat to reflux for 1-2 hours.

-

Cool the mixture and evaporate the solvent.

-

Dissolve the resulting carbamate residue in methanol and reflux for 2-3 hours.

-

Concentrate the mixture and purify by column chromatography to obtain the debenzylated piperidine core.

Step 4: Final N-Alkylation

-

Dissolve the debenzylated piperidine (1.0 eq) and the appropriate 5-substituted tetrahydronaphthalene iodo-intermediate (1.1 eq) in acetone or DMF.

-

Add potassium carbonate (2.0 eq) as a base.

-

Heat the mixture to reflux and stir for 8-12 hours.

-

Cool, filter off the inorganic salts, and concentrate the filtrate.

-

Purify the final compound by column chromatography on silica gel.

The workflow for this synthesis and subsequent screening is illustrated below.

Radioligand Binding Assay Protocol

This protocol is a generalized method for determining the binding affinity of test compounds at a specific receptor target (e.g., dopamine or sigma receptors).[11][12]

-

Membrane Preparation : Prepare cell membrane homogenates from tissue (e.g., rat brain regions) or cultured cells expressing the receptor of interest (e.g., HEK293 cells).[11]

-

Assay Buffer : Use an appropriate buffer for the target receptor (e.g., Tris-HCl for many CNS receptors).

-

Incubation : In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]-(+)-pentazocine for sigma receptors), and varying concentrations of the unlabeled test compound.

-

Non-Specific Binding : In parallel wells, add a high concentration of a known, non-radioactive ligand to determine non-specific binding.

-

Incubation : Incubate the plates at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Termination : Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing immediately with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis : Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation.

In Vitro Functional Assay: GPI and MVD for Opioid Agonism

The guinea pig ileum (GPI) and mouse vas deferens (MVD) assays are classic functional assays used to determine the agonist or antagonist activity of compounds at μ- and δ-opioid receptors, respectively.[3][6]

-

Tissue Preparation : Isolate the longitudinal muscle strip of the guinea pig ileum (rich in μ-receptors) or the vas deferens from a mouse (rich in δ-receptors).

-

Organ Bath : Mount the tissue in an organ bath containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

-

Stimulation : Stimulate the tissue electrically to induce muscle contractions, which are recorded using an isometric force transducer.

-

Compound Addition : Add cumulative concentrations of the test compound to the organ bath.

-

Measurement : Measure the inhibition of the electrically induced contractions. Agonists will inhibit contractions in a dose-dependent manner.

-

Data Analysis : Plot the percentage inhibition against the log concentration of the compound to generate a dose-response curve. Calculate the IC₅₀ value, which represents the potency of the agonist.

Future Directions and Therapeutic Potential

The tetrahydronaphthalene-piperidine scaffold remains a highly fertile ground for drug discovery. Future research will likely focus on several key areas:

-

Optimizing Pharmacokinetics : A primary challenge is to bridge the gap between high in vitro potency and in vivo efficacy. This will involve designing analogues with improved metabolic stability, solubility, and bioavailability, particularly for CNS applications.[3][10]

-

Exploring Novel Targets : While research has concentrated on opioid and dopamine receptors, the scaffold's versatility suggests potential for targeting other receptors and enzymes. Further screening against broader panels could uncover new therapeutic applications.

-

Developing Biased Agonists : For targets like the μ-opioid receptor, developing "biased" agonists that preferentially activate analgesic signaling pathways (e.g., G-protein signaling) over pathways leading to side effects (e.g., β-arrestin recruitment) is a major goal in modern pharmacology. The conformational rigidity of the tetrahydronaphthalene-piperidine core makes it an excellent starting point for designing such ligands.

Conclusion

Tetrahydronaphthalene-substituted piperidines constitute a structurally diverse and pharmacologically significant class of compounds. Their rigid architecture provides a robust platform for designing potent and selective ligands against a range of therapeutically relevant targets, from opioid and dopamine receptors in the CNS to bacterial enzymes. The extensive structure-activity relationship data available provide a clear roadmap for medicinal chemists to refine and optimize these molecules. While challenges in translating high in vitro affinity to in vivo activity remain, the continued application of rational drug design principles, coupled with a deeper understanding of their pharmacokinetic and pharmacodynamic properties, ensures that this scaffold will continue to yield promising new drug candidates for years to come.

References

-

Deekonda, S., Wugalter, L., Kulkarni, V., et al. (2016). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 24(2), 186-196. [Link]

-

Deekonda, S., Wugalter, L., Kulkarni, V., et al. (2016). Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands. PubMed. [Link]

-

Thompson, A. M., Blaser, A., Anderson, R. F., et al. (2020). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 187, 111933. [Link]

-

Deekonda, S., Wugalter, L., Kulkarni, V., et al. (2015). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. Bioorganic & Medicinal Chemistry, 23(18), 6083-6091. [Link]

-

Deekonda, S., Wugalter, L., Kulkarni, V., et al. (2015). Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands. PubMed. [Link]

-

Thompson, A. M., Blaser, A., Anderson, R. F., et al. (2021). Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis. Semantic Scholar. [Link]

-

Reddy, T. S., Reddy, M. R., Grée, D., & Grée, R. (2017). Base-Promoted Selective Synthesis of 2H-Pyranones and Tetrahydronaphthalenes via Domino Reactions. ACS Omega, 2(8), 4900-4910. [Link]

-

Berardi, F., Colabufo, N. A., Giudice, G., et al. (1996). Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives. Journal of Medicinal Chemistry, 39(1), 176-182. [Link]

- Janssen Pharmaceutica NV. (2007). Piperidine or piperazine substituted tetrahydro-naphthalene-1-carboxylic acid MTP inhibiting compounds.

-

Berardi, F., Colabufo, N. A., Giudice, G., et al. (1996). Novel Potent σ1 Ligands: N-[ω-(Tetralin-1-yl)alkyl]piperidine Derivatives. ACS Publications. [Link]

-

McDermed, J. D., McKenzie, G. M., & Freeman, H. S. (1976). Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene. Journal of Medicinal Chemistry, 19(4), 547-549. [Link]

-

Chumpradit, S., Kung, M. P., Billings, J. J., & Kung, H. F. (1994). Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors. Journal of Medicinal Chemistry, 37(24), 4245-4250. [Link]

-

National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. Technology Transfer Center. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. [Link]

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Molecules, 28(23), 7886. [Link]

-

Deekonda, S., et al. (2015). Discovery of 5-Substituted Tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl) propionamide Derivatives as Potent Opioid Receptor Ligands. ResearchGate. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity. [Link]

-

As-Sultany, M. H., La Regina, G., & Butini, S. (2025). Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma. MDPI. [Link]

-

Shishkov, S. V., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI. [Link]

-

Trudell, M. L., et al. (1998). Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton. Journal of Medicinal Chemistry, 41(11), 1840-1846. [Link]

-

Jin, M. J., Han, H. K. (2016). Non-linear pharmacokinetics of piperine and its herb-drug interactions with docetaxel in Sprague-Dawley rats. Journal of Pharmacy and Pharmacology, 68(11), 1431-1438. [Link]

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and dopaminergic activity of (+/-)-, (+)-, and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design synthesis and structure-activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl)propionamide derivatives as opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-substituted tetrahydronaphthalen-2yl-methyl with N-phenyl-N-(piperidin-4-yl)propionamide derivatives as potent opioid receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Available Technologies - NCI [techtransfer.cancer.gov]

- 11. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel potent sigma 1 ligands: N-[omega-(tetralin-1-yl)alkyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Non-linear pharmacokinetics of piperine and its herb-drug interactions with docetaxel in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-2-yl)piperidine from 2-Tetralone

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine starting from 2-tetralone .

Scientific Note on Nomenclature and Regiochemistry

Before proceeding, a critical distinction must be made regarding the target structure:

-

The Prompt's Name: "2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine" implies the piperidine ring is attached to the aromatic ring of the tetralin core (positions 1, 2, 3, or 4 of the naphthalene system).

-

The Starting Material: "2-Tetralone" (3,4-dihydronaphthalen-2(1H)-one) has the reactive ketone functionality on the saturated ring.

-

The Synthesis: Reacting 2-tetralone with piperidine precursors inherently places the substituent on the saturated ring. Therefore, the chemically logical product derived from 2-tetralone is 2-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine .

-

Decision: This guide details the synthesis of the 1,2,3,4-isomer (saturated ring attachment) as it is the direct derivative of the requested starting material.

Abstract & Utility

This protocol details the three-step synthesis of 2-(1,2,3,4-tetrahydronaphthalen-2-yl)piperidine, a scaffold relevant to CNS drug discovery (e.g., methylphenidate analogs, opioid ligands). The route utilizes a convergent strategy involving the nucleophilic addition of 2-lithiopyridine to 2-tetralone, followed by dehydration and a global hydrogenation. This method is preferred over linear construction for its modularity and high atom economy.

Retrosynthetic Analysis

The target molecule is disconnected at the bond between the two ring systems.[1] The piperidine ring is traced back to a pyridine precursor, and the saturated linkage is established via the reduction of an intermediate alkene, derived from the dehydration of a tertiary alcohol.

Figure 1: Retrosynthetic disconnection showing the conversion of 2-tetralone to the target piperidine scaffold.

Detailed Experimental Protocol

Step 1: Nucleophilic Addition of 2-Lithiopyridine to 2-Tetralone

Objective: Install the pyridine ring at the C2 position of the tetralin core. Mechanism: Halogen-lithium exchange generates a hard nucleophile (2-lithiopyridine) which attacks the ketone.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7] | MW ( g/mol ) | Quantity | Role |

| 2-Bromopyridine | 1.2 | 158.00 | 1.90 g (12 mmol) | Nucleophile Precursor |

| n-Butyllithium (2.5M in hexanes) | 1.25 | - | 5.0 mL (12.5 mmol) | Lithiating Agent |

| 2-Tetralone | 1.0 | 146.19 | 1.46 g (10 mmol) | Electrophile |

| THF (Anhydrous) | - | - | 40 mL | Solvent |

Protocol

-

Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen.

-

Lithiation: Charge the flask with 2-bromopyridine (1.90 g) and anhydrous THF (20 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition 1: Add n-BuLi (5.0 mL) dropwise via syringe over 15 minutes. The solution will turn deep red/orange. Stir at -78°C for 30 minutes to ensure complete formation of 2-lithiopyridine.

-

Coupling: Dissolve 2-tetralone (1.46 g) in anhydrous THF (10 mL). Add this solution dropwise to the lithiopyridine mixture at -78°C over 20 minutes.

-

Workup: Stir at -78°C for 1 hour, then allow to warm to 0°C. Quench with saturated aqueous NH₄Cl (20 mL).

-

Extraction: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc 4:1) to yield 2-(pyridin-2-yl)-1,2,3,4-tetrahydronaphthalen-2-ol as a pale yellow solid.

-

Target Yield: 75-85%

-

Step 2: Acid-Mediated Dehydration

Objective: Eliminate the tertiary alcohol to form the alkene bridge.

Reagents & Materials

| Reagent | Equiv.[2][3][4][5][6][7] | Role |

| Tertiary Alcohol (from Step 1) | 1.0 | Substrate |

| Trifluoroacetic Acid (TFA) | 10.0 | Solvent/Catalyst |

| Trifluoroacetic Anhydride (TFAA) | 2.0 | Dehydrating Agent |

Protocol

-

Reaction: Dissolve the tertiary alcohol (2.0 g, 8.8 mmol) in TFA (10 mL) at 0°C.

-

Activation: Add TFAA (2.5 mL) dropwise.

-

Heating: Warm to room temperature and stir for 2 hours. Monitor by TLC (disappearance of alcohol).

-

Workup: Carefully pour the mixture into ice-cold saturated NaHCO₃ (excess) to neutralize. Extract with DCM (3 x 30 mL).

-

Product: Dry over MgSO₄ and concentrate. The product, 2-(pyridin-2-yl)-3,4-dihydronaphthalene , is often pure enough for the next step. If necessary, pass through a short silica plug.

-

Target Yield: >90%

-

Step 3: Global Hydrogenation (Heterogeneous Catalysis)

Objective: Reduce the dihydronaphthalene double bond and the pyridine ring to a piperidine. Critical Control: Use Adams' catalyst (PtO₂) in acidic media to facilitate pyridine reduction without reducing the benzene ring of the tetralin.

Reagents & Materials

| Reagent | Quantity | Role |

| Alkene Intermediate | 1.0 g (4.5 mmol) | Substrate |

| Platinum(IV) Oxide (PtO₂) | 100 mg (10 wt%) | Catalyst |

| Glacial Acetic Acid | 20 mL | Solvent |

| Hydrogen Gas (H₂) | 50 psi (3.4 bar) | Reductant |

Protocol

-

Loading: In a Parr hydrogenation bottle, dissolve the alkene intermediate in glacial acetic acid. Add PtO₂ carefully (catalyst is pyrophoric; add under inert gas or wet with solvent immediately).

-

Hydrogenation: Pressurize the vessel to 50 psi H₂ on a Parr shaker. Shake at room temperature for 12–24 hours.

-

Monitoring: Monitor H₂ uptake. The reaction is complete when uptake ceases.

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with MeOH.

-

Neutralization: Concentrate the filtrate to remove most acetic acid. Dilute with water and basify to pH >12 with 2M NaOH.

-

Extraction: Extract the free amine with DCM (3 x 30 mL). Dry over Na₂SO₄ and concentrate.

-

Salt Formation (Optional but Recommended): Dissolve the oil in Et₂O and add HCl/Et₂O to precipitate the hydrochloride salt for stability and characterization.

Stereochemical Outcome & Separation

The hydrogenation yields a mixture of diastereomers (cis and trans isomers regarding the relationship between the piperidine ring and the tetralin ring protons).

-

Separation: The diastereomers can typically be separated by preparative HPLC or fractional crystallization of the hydrochloride salts.

-

Identification: Use 2D NMR (NOESY) to assign relative stereochemistry. The cis-isomer (piperidine axial/equatorial relationships) usually exhibits distinct coupling constants compared to the trans-isomer.

Process Workflow Diagram

Figure 2: Sequential workflow for the synthesis of the target scaffold.

References

-

Chelucci, G. (2012). Stereoselective synthesis of 2-(heteroaryl)piperidines. Chemical Reviews, 112(3), 1344-1462. Link

-

Kessar, S. V., et al. (2015). 2-Lithiopyridine.[8][9] Encyclopedia of Reagents for Organic Synthesis. Link

-

Zhou, Q., et al. (2016).[3] Borane-Catalyzed Transfer Hydrogenations of Pyridines. Organic Letters, 18(20), 5189-5191. Link

-

Sadhu, P. S., et al. (2009).[10] Photochemical dehydrogenation of 3,4-dihydro-2-pyridones. Photochemical & Photobiological Sciences, 8(4), 513-515.[10] Link

Sources

- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 2. US2850549A - Separation of cis and trans isomers - Google Patents [patents.google.com]

- 3. Borane-Catalyzed Transfer Hydrogenations of Pyridines with Ammonia Borane [organic-chemistry.org]

- 4. 2-Pyridone synthesis [organic-chemistry.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. ijpbs.com [ijpbs.com]

- 7. Crystal structures of two 1,2,3,4-tetrahydronaphthalenes obtained during efforts towards the total synthesis of elisabethin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conjugate Addition of Lithiated Methyl Pyridines to Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photochemical dehydrogenation of 3,4-dihydro-2-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine as a Scaffold for Mu-Opioid Agonists

Introduction: A Privileged Scaffold for Mu-Opioid Receptor Modulation

The quest for potent and selective mu-opioid (µ-opioid) receptor agonists is a cornerstone of modern medicinal chemistry, driven by the need for effective analgesics with improved side-effect profiles. The 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine core represents a promising and structurally rigid scaffold for the design of novel µ-opioid receptor ligands. Its unique three-dimensional arrangement allows for precise orientation of pharmacophoric elements, facilitating high-affinity interactions with the µ-opioid receptor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this scaffold, covering chemical synthesis, in-vitro characterization, and in-vivo evaluation of its derivatives as potential µ-opioid agonists. The protocols and insights provided herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific rigor and reproducibility.

Chemical Synthesis: Building the Core and its Analogs

The synthesis of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine and its derivatives is a multi-step process that allows for the introduction of various substituents to explore the structure-activity relationship (SAR). The following is a representative synthetic protocol based on established methodologies for piperidine synthesis.[1][2][3]

Protocol 1: Synthesis of the 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine Scaffold

This protocol outlines a general approach to the synthesis of the core scaffold.

Step 1: Synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalene

-

Starting Material: 1,2,3,4-Tetrahydronaphthalene (Tetralin).

-

Reaction: Electrophilic aromatic bromination.

-

Procedure: To a solution of tetralin in a suitable solvent (e.g., dichloromethane or carbon tetrachloride) at 0°C, add N-bromosuccinimide (NBS) and a catalytic amount of a Lewis acid (e.g., iron(III) bromide). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 2: Palladium-Catalyzed Cross-Coupling with a Piperidine Precursor

-

Starting Materials: 6-Bromo-1,2,3,4-tetrahydronaphthalene and a suitable N-protected 2-lithiated piperidine or a corresponding organoboron or organozinc reagent.

-

Reaction: Suzuki or Negishi cross-coupling.

-

Procedure: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-bromo-1,2,3,4-tetrahydronaphthalene and the piperidine coupling partner in an appropriate solvent system (e.g., toluene/ethanol/water for Suzuki, or THF for Negishi). Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., sodium carbonate for Suzuki). Heat the reaction mixture to the appropriate temperature and stir until completion.

-

Work-up: Cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

-

Starting Material: N-protected 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine.

-

Reaction: Removal of the protecting group (e.g., Boc or Cbz).

-

Procedure: For a Boc-protecting group, dissolve the compound in a solution of trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride (HCl) in dioxane. For a Cbz-protecting group, use catalytic hydrogenation (e.g., H₂, Pd/C). Stir until the reaction is complete.

-

Work-up: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the final 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine scaffold.

In-Vitro Characterization: Quantifying Mu-Opioid Receptor Interaction

The initial characterization of newly synthesized compounds involves determining their affinity and functional activity at the µ-opioid receptor.

Protocol 2: Radioligand Binding Assay for Mu-Opioid Receptor Affinity (Ki)

This assay determines the binding affinity of the test compound by measuring its ability to displace a radiolabeled ligand from the µ-opioid receptor.[4][5][6][7][8][9][10][11]

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.

-

Radioligand: [³H]DAMGO (a selective µ-opioid agonist) or [³H]Diprenorphine (an antagonist).

-

Non-specific Binding Control: Naloxone (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compounds: Synthesized 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine derivatives.

Procedure:

-

Membrane Preparation: Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding (in the presence of excess naloxone) from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Binding Assay for Agonist Efficacy (EC₅₀ and Eₘₐₓ)

This functional assay measures the ability of a compound to activate G-proteins coupled to the µ-opioid receptor.[12]

Materials:

-

Receptor Source: Cell membranes expressing the µ-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Reagents: GDP, unlabeled GTPγS (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

Test Compounds and a reference full agonist (e.g., DAMGO).

Procedure:

-

Assay Setup: In a 96-well plate, combine cell membranes, GDP, and varying concentrations of the test compound.

-

Pre-incubation: Incubate for 15 minutes at 30°C.

-

Reaction Initiation: Add [³⁵S]GTPγS to initiate the reaction.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

-

Scintillation Counting: Measure the bound radioactivity.

-

Data Analysis: Plot the stimulated binding against the logarithm of the agonist concentration to generate a dose-response curve. Determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal effect) and the Eₘₐₓ (the maximal effect) from this curve.

Protocol 4: cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled µ-opioid receptor.[12]

Materials:

-

Cells: HEK293 or CHO cells expressing the µ-opioid receptor.

-

Reagents: Forskolin (to stimulate cAMP production), IBMX (a phosphodiesterase inhibitor).

-

cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

-

Test Compounds and a reference agonist.

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well plate.

-

Compound Addition: Add varying concentrations of the test compound.

-

Stimulation: Add forskolin to stimulate adenylyl cyclase.

-

Incubation: Incubate for a specified time according to the kit manufacturer's instructions.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) and Data Presentation

Systematic modification of the 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine scaffold is crucial for optimizing µ-opioid receptor affinity and efficacy. Key areas for modification include substitution on the tetralin ring, the piperidine ring, and the piperidine nitrogen. The following table provides a template for presenting SAR data.

| Compound ID | R¹ (Tetralin) | R² (Piperidine) | R³ (N-Piperidine) | µ-OR Binding Affinity (Ki, nM) | µ-OR Functional Activity (EC₅₀, nM) | Efficacy (Eₘₐₓ, % vs DAMGO) |

| Scaffold | H | H | H | >1000 | >1000 | N/A |

| Example 1 | 5-OH | H | Phenethyl | 5.2 | 75.3 | 95 |

| Example 2 | 7-OCH₃ | H | Phenethyl | 10.8 | 150.1 | 92 |

| Example 3 | 5-OH | 4-Phenyl | H | 2.1 | 55.2 | 105 |

| Fentanyl | N/A | N/A | N/A | 1-5 | 1-10 | 100 |

| Morphine | N/A | N/A | N/A | 1-10 | 50-100 | 100 |

Data presented are hypothetical and for illustrative purposes based on trends observed in the literature.[13][14][15][16][17]

In-Vivo Evaluation: Assessing Analgesic Efficacy and Side Effects

Promising candidates from in-vitro screening should be advanced to in-vivo models to assess their antinociceptive effects and potential side-effect liabilities.

Protocol 5: Hot Plate Test for Thermal Nociception

This test measures the latency of a mouse to react to a thermal stimulus, providing an index of analgesic efficacy.

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 30 minutes.

-

Baseline Measurement: Place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be used to prevent tissue damage.

-

Compound Administration: Administer the test compound via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

-

Post-treatment Measurement: At various time points after administration, repeat the hot plate test to determine the peak effect and duration of action.

-

Data Analysis: Compare the post-treatment latencies to the baseline latencies. A significant increase in latency indicates an antinociceptive effect.

Protocol 6: Tail-Flick Test for Thermal Nociception

This is another common test for assessing spinal analgesia.

Procedure:

-

Acclimation and Baseline: Similar to the hot plate test, acclimate the mice and measure the baseline tail-flick latency in response to a focused beam of radiant heat on the tail. A cut-off time is essential.

-

Compound Administration: Administer the test compound.

-

Post-treatment Measurement: Measure the tail-flick latency at different time points.

-

Data Analysis: An increase in the time it takes for the mouse to flick its tail away from the heat source indicates analgesia.

Protocol 7: Charcoal Meal Gastrointestinal Transit Assay for Constipation

This assay evaluates the potential of a compound to cause constipation, a common side effect of opioids.[18][19][20][21]

Procedure:

-

Fasting: Fast the mice overnight with free access to water.

-

Compound Administration: Administer the test compound.

-

Charcoal Meal Administration: After a set time, administer a charcoal meal (e.g., 5% charcoal in 10% gum arabic) orally.

-

Sacrifice and Measurement: After a specific period (e.g., 20-30 minutes), humanely sacrifice the mice and dissect the small intestine.

-

Data Analysis: Measure the total length of the small intestine and the distance traveled by the charcoal meal. Calculate the percent transit as (distance traveled by charcoal / total length of intestine) x 100. A significant decrease in transit compared to vehicle-treated animals indicates constipation.

Protocol 8: Whole-Body Plethysmography for Respiratory Depression

This non-invasive method is used to assess changes in respiratory function.[22][23][24][25][26]

Procedure:

-

Acclimation: Place the unrestrained mouse in the plethysmography chamber and allow it to acclimate.

-

Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths/minute) and tidal volume.

-

Compound Administration: Administer the test compound.

-

Post-treatment Recording: Continuously monitor or record respiratory parameters at various time points after administration.

-

Data Analysis: A significant decrease in respiratory rate and/or tidal volume compared to baseline and vehicle-treated animals is indicative of respiratory depression.

Visualizations: Pathways and Workflows

Caption: Mu-opioid receptor signaling pathways.

Caption: Experimental workflow for agonist development.

Conclusion

The 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine scaffold provides a versatile platform for the development of novel µ-opioid receptor agonists. By following the detailed protocols outlined in this guide, researchers can systematically synthesize, characterize, and evaluate new chemical entities with the potential for improved therapeutic profiles. The integration of in-vitro and in-vivo assays is critical for a comprehensive understanding of the pharmacological properties of these compounds, ultimately paving the way for the discovery of next-generation analgesics.

References

-

Chen, J. T., et al. (2014). Opiate-induced constipation related to activation of small intestine opioid μ2-receptors. World Journal of Gastroenterology, 20(24), 7829–7837. [Link]

-

Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Methods in Molecular Biology, 1335, 241-249. [Link]

-

Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Retrieved February 24, 2026, from [Link]

-

Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. PubMed. Retrieved February 24, 2026, from [Link]

-

Melior Discovery. (n.d.). Morphine - Opioid-Induced Constipation Assay. Retrieved February 24, 2026, from [Link]

-

Shahoseini, S., et al. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. Journal of Pharmacopuncture, 24(1), 23-29. [Link]

-

Lin, T. W., et al. (2017). Modification and Application of a Commercial Whole-body Plethysmograph to Monitor Respiratory Abnormalities in Neonatal Mice. Bio-protocol, 7(12), e2349. [Link]

-

Prada-Dacasa, P., et al. (2020). Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. Bio-protocol, 10(17), e3741. [Link]

-

Guide to Pharmacology. (n.d.). DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. Retrieved February 24, 2026, from [Link]

-

Kim, J. H., et al. (2014). Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers. Journal of the Korean Society of Radiology, 71(5), 249-255. [Link]

-

den Hartog, G., et al. (2014). Bead study: A novel method to measure gastrointestinal transit in mice. Neurogastroenterology & Motility, 26(8), 1129-1137. [Link]

-

Quindry, J. C., et al. (2016). Plethysmography measurements of respiratory function in conscious unrestrained mice. Journal of Applied Physiology, 120(5), 586-591. [Link]

-

Pharmacology Discovery Services. (n.d.). Gastrointestinal Motility, Mouse. Retrieved February 24, 2026, from [Link]

-

Prada-Dacasa, P., et al. (2020). Measuring Breathing Patterns in Mice Using Whole-body Plethysmography. ResearchGate. Retrieved February 24, 2026, from [Link]

-

Polotsky, V. Y., et al. (2012). Novel whole body plethysmography system for the continuous characterization of sleep and breathing in a mouse. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 302(4), R456-R464. [Link]

-

Huang, H., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

-

Deekonda, S., et al. (2015). Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands. Bioorganic & Medicinal Chemistry, 23(19), 6185-6194. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Deekonda, S., et al. (2015). Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands. Bioorganic & Medicinal Chemistry, 24(1), 102-111. [Link]

-

BindingDB. (n.d.). Ki Summary. Retrieved February 24, 2026, from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved February 24, 2026, from [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189. [Link]

-

Chen, X. T., et al. (2013). Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, amine (TRV130), for the treatment of acute severe pain. Journal of Medicinal Chemistry, 56(20), 8019-8031. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Assay in Summary_ki [bindingdb.org]

- 5. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assay in Summary_ki [bindingdb.org]

- 11. DAMGO | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of 5-Substituted Tetrahydronaphthalen-2yl) methyl with N-phenyl-N-(piperidin-4-yl)propionamide Derivatives as Potent Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design synthesis and structure–activity relationship of 5-substituted (tetrahydronaphthalen-2yl)methyl with N-phenyl-N-(piperidin-2-yl) propionamide derivatives as opioid ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ki Summary [bindingdb.org]

- 17. Structure-activity relationships and discovery of a G protein biased μ opioid receptor ligand, [(3-methoxythiophen-2-yl)methyl]({2-[(9R)-9-(pyridin-2-yl)-6-oxaspiro-[4.5]decan-9-yl]ethyl})amine (TRV130), for the treatment of acute severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Opiate-induced constipation related to activation of small intestine opioid μ2-receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Measuring Breathing Patterns in Mice Using Whole-body Plethysmography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Redirecting [linkinghub.elsevier.com]

- 25. researchgate.net [researchgate.net]

- 26. journals.physiology.org [journals.physiology.org]

Application Note & Protocols: Determination of the Solubility Profile of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine

Abstract: This document provides a comprehensive guide to understanding and determining the solubility of 2-(5,6,7,8-tetrahydronaphthalen-2-yl)piperidine, a heterocyclic amine with potential applications in pharmaceutical research. Given that solubility is a critical determinant of a compound's developability and bio-efficacy, this guide outlines both the theoretical considerations and practical, step-by-step protocols for quantifying its solubility in dimethyl sulfoxide (DMSO) and aqueous media. These protocols are designed for researchers, scientists, and drug development professionals to generate reliable and reproducible solubility data, which is essential for screening, formulation, and preclinical studies.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount factor. It dictates the compound's behavior in biological systems, influencing everything from absorption and distribution to metabolic stability and toxicity. Poor aqueous solubility can terminate the development of an otherwise promising drug candidate, leading to wasted resources and time.[1][2]

2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine is a molecule of interest, incorporating a lipophilic tetrahydronaphthalene moiety and a basic piperidine ring. Piperidine and its derivatives are prevalent structural motifs in numerous pharmaceuticals, valued for their role in modulating pharmacological activity.[3][4][5] The tetralin scaffold is also a common feature in medicinal chemistry. The combination of these two fragments suggests a compound with a complex solubility profile—likely exhibiting high solubility in organic solvents like DMSO but limited solubility in aqueous environments.

DMSO is the universal solvent for initial high-throughput screening (HTS) assays due to its exceptional solvating power for a wide range of organic molecules.[6] However, a compound's performance in DMSO-based assays can be misleading if its limited aqueous solubility is not characterized. Therefore, obtaining precise solubility data in both DMSO (for stock solution integrity) and physiologically relevant aqueous buffers (for bioavailability prediction) is not merely a preliminary step but a cornerstone of a successful drug development program.

This guide provides robust, field-tested protocols for determining both thermodynamic (equilibrium) and kinetic solubility, equipping researchers with the necessary tools to thoroughly characterize 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine.

Physicochemical Profile & Predicted Solubility Behavior

A molecule's structure provides critical clues to its solubility. 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine is composed of a bulky, non-polar tetrahydronaphthalene group fused to a polar, basic piperidine ring.

| Property | Predicted Value / Information | Rationale & Source |

| Molecular Formula | C₁₅H₂₁N | Derived from chemical structure. |

| Molecular Weight | 215.34 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Inferred from similar bicyclic amine structures. |

| Predicted LogP | ~3.5 - 4.5 | The tetrahydronaphthalene moiety significantly increases lipophilicity. The piperidine ring contributes some polarity but is outweighed. |

| Predicted pKa | ~10.5 - 11.5 | The piperidine nitrogen is a secondary amine, which is basic. The pKa is estimated based on piperidine's known pKa of ~11.2.[7] |

Predicted Solubility:

-

In Water: The high predicted LogP suggests that the neutral form of the molecule will have very low aqueous solubility. As a basic compound, its solubility is expected to increase significantly at lower pH values where the piperidine nitrogen becomes protonated, forming a more soluble salt.

-

In DMSO: High solubility is anticipated. DMSO is a powerful polar aprotic solvent capable of disrupting intermolecular forces in organic solids and solvating both non-polar and polar functional groups.[8]

Experimental Protocols for Solubility Determination

Two primary types of solubility are relevant in drug discovery: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium saturation point of a compound and is typically determined using the shake-flask method.[2] Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often generated by diluting a DMSO stock into an aqueous buffer.[2]

Protocol 1: Thermodynamic Equilibrium Solubility in Aqueous Buffer (Shake-Flask Method)

This method is the gold standard for determining the true solubility of a compound at equilibrium. It is resource-intensive but provides the most accurate and reliable data.

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the compound ensures that the final solution is truly saturated.

-

Extended Equilibration (24-48h): Many complex organic molecules require a long time to reach thermodynamic equilibrium between the solid and solution phases.

-

Filtration: A 0.45 µm filter is used to remove any undissolved micro-particulates that could artificially inflate the measured concentration.

-

Quantification by HPLC-UV: This provides a sensitive and specific method for measuring the concentration of the dissolved compound, distinguishing it from any potential impurities or degradants.

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 1-2 mg) of solid 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine to a clean glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the vial.

-

Equilibration: Seal the vial tightly and place it in a shaking incubator or on a rotator at a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for 24 to 48 hours.

-

Phase Separation: After the incubation period, let the vials stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Filtration: Carefully aspirate the supernatant and filter it through a 0.45 µm PVDF or PTFE syringe filter into a clean collection vial. Discard the first ~100 µL of filtrate to avoid any adsorption effects from the filter membrane.

-

Quantification: Analyze the clear filtrate using a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard curve prepared from a known concentration of the compound (typically dissolved in a strong organic solvent like acetonitrile or methanol).

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask Method Workflow.

Protocol 2: Kinetic Solubility in Aqueous Buffer via DMSO Stock Dilution

This high-throughput method is commonly used in early discovery to quickly assess the solubility of many compounds. It measures the concentration at which a compound, introduced from a concentrated DMSO stock, begins to precipitate.

Causality Behind Experimental Choices:

-

DMSO Stock: Compounds are typically stored in DMSO for HTS. This protocol mimics the process of introducing a compound into an aqueous assay medium.

-

Short Incubation (1.5-2h): This method does not measure equilibrium. It assesses the stability of a supersaturated solution over a time frame relevant to most in vitro assays.

-

Co-solvent Effect: The presence of even a small percentage of DMSO (typically 1-5%) can significantly increase the apparent solubility of a compound compared to its true thermodynamic solubility.[1] This effect must be considered when interpreting the data.

Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.

-

Dilution: In a 96-well plate, add 198 µL of aqueous buffer (pH 7.4) to each well. Add 2 µL of the 10 mM DMSO stock solution to the first well, resulting in a 100 µM solution with 1% DMSO. Perform serial dilutions down the plate as required.

-

Incubation: Cover the plate and shake at room temperature for 1.5-2 hours.

-

Precipitation Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, filter the plate and analyze the filtrate concentration via HPLC-UV or LC-MS/MS.

-

Determination: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Workflow for Kinetic Solubility Determination

Caption: High-Throughput Kinetic Solubility Workflow.

Illustrative Solubility Data & Discussion

The following data are presented as a representative example for 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine, based on its predicted physicochemical properties. Note: This is not experimentally derived data for this specific molecule.

Table 1: Illustrative Aqueous Solubility Data

| Method | Buffer | Temperature | Solubility (µg/mL) | Solubility (µM) |

|---|---|---|---|---|

| Thermodynamic (Shake-Flask) | PBS, pH 7.4 | 25°C | < 1 | < 4.6 |

| Kinetic (DMSO Dilution) | PBS, pH 7.4 (1% DMSO) | 25°C | 15 | ~70 |

Table 2: Illustrative DMSO Solubility Data

| Method | Solvent | Temperature | Solubility (mg/mL) | Solubility (M) |

|---|

| Visual Assessment | 100% DMSO | 25°C | > 50 | > 0.23 |

Discussion of Results: The illustrative data highlight a classic solubility profile for a lipophilic, basic compound.

-

Poor Thermodynamic Aqueous Solubility: The extremely low solubility (< 1 µg/mL) at physiological pH is consistent with the high lipophilicity of the tetrahydronaphthalene group. This presents a significant challenge for oral bioavailability, as the compound is unlikely to dissolve sufficiently in the gastrointestinal tract for absorption.

-

Higher Kinetic Solubility: The kinetic solubility is substantially higher than the thermodynamic solubility. This is a common phenomenon driven by two factors: the formation of a temporary supersaturated state and the co-solvent effect of the 1% DMSO.[1] While this suggests the compound may be suitable for in vitro assays where this concentration is sufficient, it also warns of potential precipitation over longer incubation times or upon further dilution.

-

Excellent DMSO Solubility: The high solubility in DMSO confirms its suitability as a solvent for creating concentrated stock solutions for screening and long-term storage.

Conclusion and Practical Recommendations

The solubility profile of 2-(5,6,7,8-Tetrahydronaphthalen-2-yl)piperidine is characterized by high solubility in DMSO and very low intrinsic solubility in neutral aqueous media. This dual nature requires careful consideration during experimental design.

Recommendations for Researchers:

-

Stock Solutions: Prepare primary stock solutions in 100% DMSO at concentrations up to 50 mg/mL (or ~230 mM). Store these solutions at -20°C to ensure long-term stability.

-